molecular formula C14H16N2O2 B2483139 N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide CAS No. 312504-24-8

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide

Cat. No.: B2483139
CAS No.: 312504-24-8
M. Wt: 244.294
InChI Key: FQUXKACRHUHDBX-UHFFFAOYSA-N
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Description

N-{2-[(2-Methylquinolin-8-yl)oxy]ethyl}acetamide is a quinoline-derived acetamide compound characterized by a 2-methyl-substituted quinoline core linked via an ethoxy bridge to an acetamide group. This compound is structurally tailored for applications in medicinal chemistry, where quinoline derivatives are often explored for antimicrobial, anticancer, or receptor-targeting properties . However, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis, stability, or scalability .

Properties

IUPAC Name

N-[2-(2-methylquinolin-8-yl)oxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-7-12-4-3-5-13(14(12)16-10)18-9-8-15-11(2)17/h3-7H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXKACRHUHDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCNC(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide typically involves the reaction of 2-methyl-8-quinolinol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Features of Quinoline-Based Acetamides

Compound Name Quinoline Substitution Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 2-methyl, 8-ethoxy Ethyl C₁₅H₁₈N₂O₂ 258.32 Ethyl linker, 2-methylquinoline
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate None N-methyl, N-phenyl C₁₈H₁₆N₂O₂·H₂O 300.34 N-aryl substitution, monohydrate crystal
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide None Cyclohexyl C₁₇H₂₀N₂O₂ 284.35 Bulky cyclohexyl group
N-[2-(Cyclohexen-1-yl)ethyl]-2-(2-methylquinolin-8-yl)oxyacetamide 2-methyl Cyclohexenylethyl C₂₁H₂₄N₂O₂ 336.43 Unsaturated cyclohexene moiety
(S)-N-(1-(8-Methylquinolin-2-yl)-2-phenylethyl)acetamide 8-methyl, 2-quinoline Phenylethyl C₂₀H₂₁N₂O 305.40 Chiral center, phenylethyl chain

Key Observations :

  • Substituent Effects : The ethyl linker in the target compound balances flexibility and hydrophilicity, whereas bulkier groups (e.g., cyclohexyl in ) enhance lipophilicity but may reduce solubility.
  • Crystal Packing : N-Methyl-N-phenyl derivatives exhibit intermolecular hydrogen bonding (O–H⋯N/O) influencing crystallinity and stability .

Key Observations :

  • Intermediates: Chloroacetamides (e.g., 2-chloro-N-aryl derivatives) are critical intermediates for coupling with hydroxylated quinolines .
  • Reaction Conditions : Polar aprotic solvents (DMF) and catalysts (NaI) are common for nucleophilic substitution reactions .

Physicochemical and Toxicological Properties

Key Observations :

  • Toxicity : Cyclohexyl-substituted acetamide shows acute oral toxicity (Category 4) and skin irritation, highlighting the impact of bulky substituents on safety profiles.
  • Solubility : Ethyl and phenyl groups enhance aqueous solubility compared to cyclohexyl derivatives.

Research Implications

  • Medicinal Chemistry: Quinoline-acetamide hybrids are promising scaffolds for drug discovery. The target compound’s ethyl linker may optimize bioavailability compared to bulkier analogs.
  • Material Science : Crystallinity and hydrogen-bonding patterns (e.g., in ) are critical for designing stable solid-state formulations.

Biological Activity

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide is a compound characterized by its unique structure, which includes a quinoline moiety linked to an acetamide group through an ethoxy bridge. Its molecular formula is C14H16N2O2, and it has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, influencing transcription and replication processes. Additionally, the compound has been identified as a potential inhibitor of certain enzymes, which modulates their activity and may lead to therapeutic effects in various diseases.

Enzymatic Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can enhance cholinergic signaling.

Table 1: Inhibitory Potency of this compound

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)TBD
Butyrylcholinesterase (BuChE)TBD

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It is believed to mitigate oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases. The antioxidant capacity may be linked to its structural features that allow it to scavenge free radicals effectively.

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant reductions in markers of oxidative damage and improved neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Enzyme Kinetics

In enzyme kinetics studies, this compound was shown to act as a reversible inhibitor of AChE. The binding interactions were characterized through molecular docking studies, revealing key amino acid interactions that contribute to its inhibitory potency.

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives but stands out due to its unique ethoxy bridge and acetamide group. This structural uniqueness contributes to its distinct biological properties compared to related compounds.

Table 2: Comparison of Biological Activities

CompoundStructure FeaturesAChE InhibitionAntioxidant Activity
This compoundQuinoline + Acetamide + EthoxyTBDModerate
2-Methylquinolin-8-yloxyacetateQuinoline + AcetateLowLow
8-HydroxyquinolineHydroxyl GroupModerateHigh

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